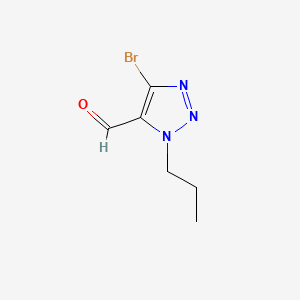
4-bromo-1-propyl-1H-1,2,3-Triazole-5-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a bromine atom at the 4-position, a propyl group at the 1-position, and an aldehyde group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of 1-propyl-1H-1,2,3-triazole: This intermediate is synthesized by reacting propyl azide with an alkyne in the presence of a copper(I) catalyst.
Bromination: The 1-propyl-1H-1,2,3-triazole is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS).
Formylation: Finally, the brominated triazole is subjected to formylation to introduce the aldehyde group at the 5-position, typically using a formylating reagent like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of 4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-bromo-1-propyl-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 4-bromo-1-propyl-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential antiviral, antibacterial, and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and photostabilizers.
Chemical Biology: It is employed in the study of enzyme inhibitors and molecular probes for biological systems.
Agrochemicals: The compound is investigated for its potential use in the synthesis of agrochemicals, including herbicides and fungicides.
作用機序
The mechanism of action of 4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The triazole ring can coordinate with metal ions, influencing the compound’s biological activity. The bromine and aldehyde groups can also participate in various interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
- 4-bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde
- 4-bromo-1-butyl-1H-1,2,3-triazole-5-carbaldehyde
Uniqueness
4-bromo-1-propyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The propyl group at the 1-position provides a balance between hydrophobicity and steric effects, making it a versatile intermediate for further functionalization. The presence of the bromine atom and aldehyde group allows for diverse chemical modifications, enhancing its utility in various research applications.
特性
分子式 |
C6H8BrN3O |
|---|---|
分子量 |
218.05 g/mol |
IUPAC名 |
5-bromo-3-propyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C6H8BrN3O/c1-2-3-10-5(4-11)6(7)8-9-10/h4H,2-3H2,1H3 |
InChIキー |
QXNYQUWJPQGILQ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=C(N=N1)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)

![2H,3H,4H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13565328.png)
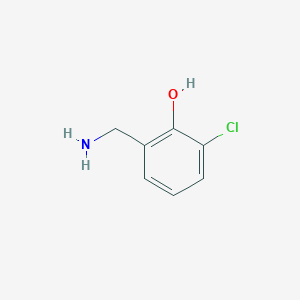

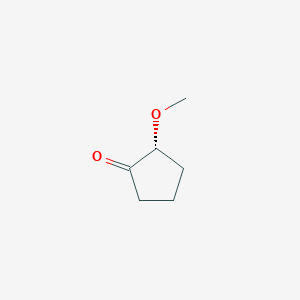
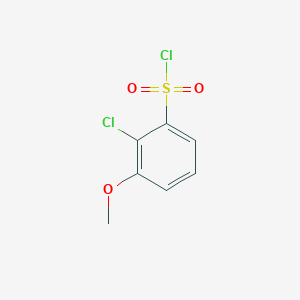
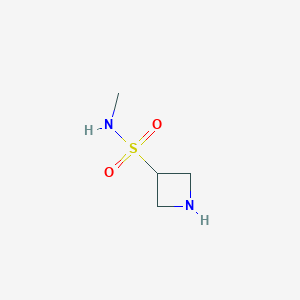
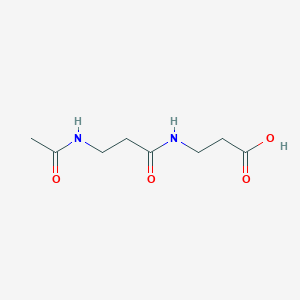
![N-[2-(piperidin-4-yl)ethyl]aminosulfonamide](/img/structure/B13565367.png)
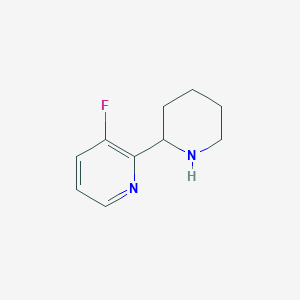
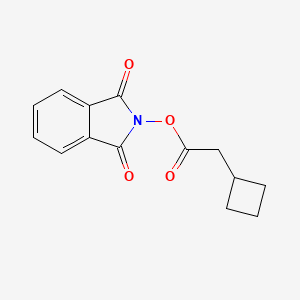

![Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester](/img/structure/B13565379.png)
